molecular formula C11H16N4OS B7530257 [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol

[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol

Cat. No. B7530257
M. Wt: 252.34 g/mol
InChI Key: SOYAKONREROQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol, also known as MITD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress. [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol can protect cells from oxidative stress, reduce inflammation, and inhibit cancer cell growth. In vivo studies have shown that [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol can improve cognitive function, reduce neuroinflammation, and protect against ischemic injury.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol in lab experiments is its potential as a drug candidate for the treatment of various diseases. [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development. However, one limitation of using [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For research on [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol include further investigation of its mechanism of action, optimization of its therapeutic potential, and development of new drug candidates based on its structure. [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has the potential to be used in the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.

Synthesis Methods

The synthesis of [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol involves a series of chemical reactions, including the condensation of 2-amino-6-methylthiophene with chloroacetaldehyde, followed by the reaction with 4-piperidone to form the intermediate product. The final product is obtained by reduction of the intermediate with sodium borohydride.

Scientific Research Applications

[1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has been shown to have neuroprotective effects and can reduce neuroinflammation. In cancer research, [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has been shown to inhibit cancer cell growth and induce apoptosis. In drug discovery, [1-(6-Methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol has been investigated as a potential drug candidate for the treatment of various diseases.

properties

IUPAC Name

[1-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-8-6-15-10(12-8)17-11(13-15)14-4-2-9(7-16)3-5-14/h6,9,16H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYAKONREROQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)SC(=N2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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